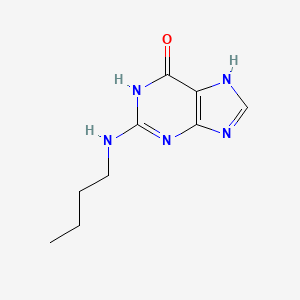![molecular formula C7H4Cl2N2O2S B6602601 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 2231677-04-4](/img/structure/B6602601.png)
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of pyrrolo[2,3-c]pyridine, a heterocyclic compound that contains both nitrogen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of pyrrolo[2,3-c]pyridine to introduce the chlorine atom at the 5-position. This is followed by the introduction of the sulfonyl chloride group at the 3-position through a sulfonation reaction. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfonating agents like chlorosulfonic acid (HSO3Cl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, sulfonic acids, and other functionalized compounds.
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
- 5-bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Compared to similar compounds, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is unique due to the presence of both the chlorine and sulfonyl chloride groups
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-1-4-5(2-11-7)10-3-6(4)14(9,12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPEOGYOZMKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)



![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)


![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
